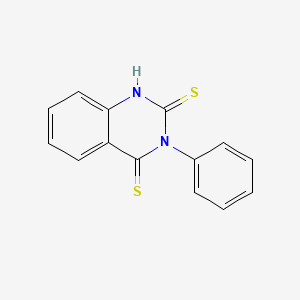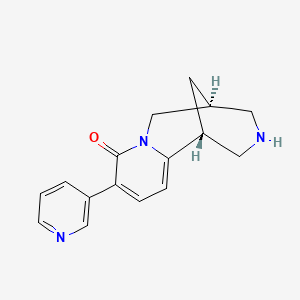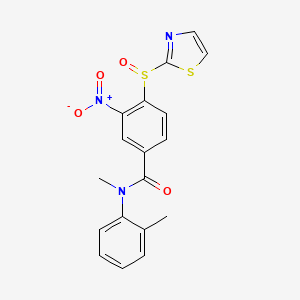
3-phenyl-1H-quinazoline-2,4-dithione
Overview
Description
3-Phenyl-1H-quinazoline-2,4-dithione is a chemical compound with the molecular formula C14H10N2S2 . It has a molecular weight of 270.38 . The compound is an orange solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of 3-phenyl-1H-quinazoline-2,4-dithione involves several steps. The starting compound, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, is synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate . This compound is then thiated with phosphorus pentasulphide in boiling anhydrous pyridine to yield 1 in good yield .Molecular Structure Analysis
The InChI code for 3-phenyl-1H-quinazoline-2,4-dithione is 1S/C14H10N2S2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
3-Phenyl-1H-quinazoline-2,4-dithione can undergo various chemical reactions. For instance, it can react with arylmagnesium halides to give 1,2,3,4-tetrahydro-2,4-diarylquinazoline2,4-diols . It can also react with alkylmagnesium halides to give 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones .Physical And Chemical Properties Analysis
3-Phenyl-1H-quinazoline-2,4-dithione is an orange solid . It has a molecular weight of 270.38 . The compound is stored at temperatures between 0-5°C .Scientific Research Applications
Pharmacological Applications of 3-Phenyl-1H-quinazoline-2,4-dithione:
Antimicrobial Activity
Quinazoline derivatives have been investigated for their potential as antimicrobial agents. Some compounds have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA), which is known for its resistance to antibiotics .
Anticancer Activity
These compounds have also been evaluated for their anticancer properties. For instance, certain quinazolinone derivatives have been tested against cancer cell lines such as CACO and PC3, showing cytotoxic effects .
Analgesic and Anti-inflammatory Activity
Several 2,3-disubstituted quinazoline analogues exhibit potent analgesic and anti-inflammatory activities. This includes various substituted quinazolines like 2-phenyl, 2-methyl, and 2-methylthio derivatives .
Metal Ion Chelation
Quinazoline derivatives can act as metal ion chelators. This property is significant in the study of metal-related diseases and the development of therapeutic agents .
Future Directions
The future directions for the study and application of 3-phenyl-1H-quinazoline-2,4-dithione could involve exploring its potential biological activities. For instance, new derivatives of 3H-quinazoline-4-ones could be synthesized and tested for their biological activities as antibacterial, antifungal, and anticancer agents .
Mechanism of Action
Target of Action
3-Phenyl-1H-quinazoline-2,4-dithione, also known as 3-Phenyl-2,4(1h,3h)-quinazolinedithione, is a compound that has been synthesized and evaluated for its biological activities It’s worth noting that quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects .
Mode of Action
It is known that quinazoline derivatives can interact with various targets in the body, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit the activity of cyclic nucleotide phosphodiesterases, enzymes that break down cyclic nucleotides .
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and infection .
Pharmacokinetics
The compound’s molecular weight is reported to be 27038 , which could potentially influence its bioavailability and distribution within the body.
Result of Action
Quinazoline derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects . These effects suggest that the compound may influence cell growth and proliferation, potentially leading to cell death in the case of cancer cells.
Action Environment
For instance, the compound is reported to be stable at temperatures between 0-5°C .
properties
IUPAC Name |
3-phenyl-1H-quinazoline-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOAJCVIYRELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1H-quinazoline-2,4-dithione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)

![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)
![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)

![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)


![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)


![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
